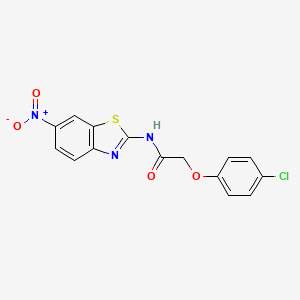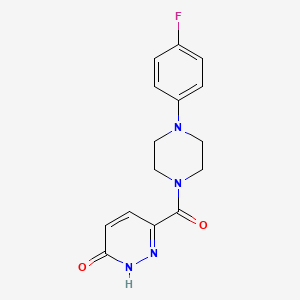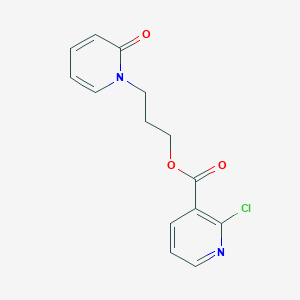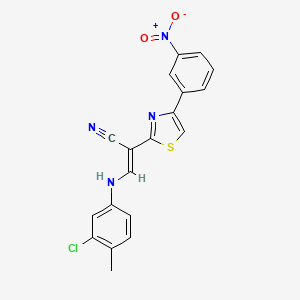
(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride” is a compound that contains an amino group and a fluorophenyl group. It’s likely to be a derivative of phenylethanolamine, a class of compounds that often have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely include a two-carbon chain (ethanol part) with an amino group at one end and a fluorophenyl group at the other .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino and fluorophenyl groups. The amino group might participate in acid-base reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amino group could make it a base, and it might be soluble in water. The fluorophenyl group could increase its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Studies
A study by Hisham et al. (2019) focuses on the synthesis and fluorescence properties of N-aryl-2-aminoquinolines, which are synthesized from reactions involving compounds like (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. These compounds are analyzed for their fluorescence behavior in different solvents, highlighting the impact of substituent groups and solvent interactions on their luminescent properties. This research is crucial for understanding how modifications in molecular structure can influence the fluorescence of organic compounds, potentially leading to applications in bioimaging and sensors (Hisham et al., 2019).
Fluorophore Coordination and Fluorescence in Biological Applications
Hendrickson et al. (2003) detail the coordination of a specific fluorophore in Zn2+ complexes, offering insights into the use of such compounds in detecting intracellular Zn2+ levels. The study provides a foundational understanding of how fluorophore coordination chemistry can be leveraged in designing sensitive probes for biological applications, thereby underscoring the significance of compounds like (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride in developing analytical tools for biological and chemical research (Hendrickson et al., 2003).
Multicomponent Synthesis for Anticancer Evaluation
Patravale et al. (2014) describe a green chemistry approach involving the combinatorial synthesis of derivatives using (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. This method emphasizes high atom economy and the use of non-toxic solvents, with the compounds screened for their anticancer properties. This demonstrates the compound's role in facilitating the development of new therapeutic agents through environmentally friendly synthesis methods (Patravale et al., 2014).
Development of Fluorophores for Sensing and Imaging
Wang et al. (2017) have designed a naphthalimide-based fluorophore integrating an electron-donating structure and a hydrophilic moiety derived from (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. This fluorophore exhibits significant solubility in water and demonstrates potential for detecting anionic surfactants and biological contaminants. Such developments highlight the application of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride in creating chemical sensors and imaging agents that could have widespread use in environmental monitoring and biomedical diagnostics (Wang et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is not clearly defined in the literature. The compound likely interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized and excreted by the body .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUTFIWBXUNPK-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2872429.png)




![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)
![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)

![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)
